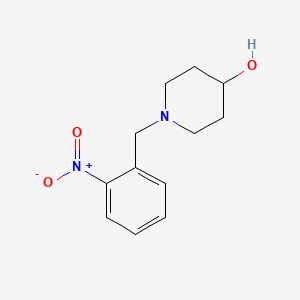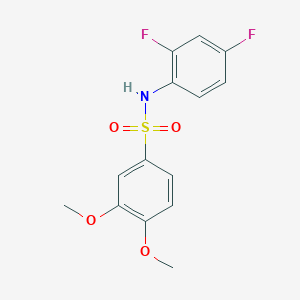![molecular formula C17H18ClNO3 B5638852 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
説明
Synthesis Analysis The synthesis of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide and related compounds involves complex chemical processes designed to introduce specific functional groups that contribute to their chemical and physical properties. The synthesis often requires precise conditions, including specific reagents and catalysts, to achieve the desired product. Notably, derivatives of similar compounds have been prepared through meticulous synthetic routes, indicating a broad interest in their chemical framework for various applications (Zalavadia, 2016; Choi et al., 2003).
Molecular Structure Analysis The molecular structure of compounds closely related to this compound has been characterized using various analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. These analyses provide detailed information on the molecular geometry, conformations, and intermolecular interactions, which are crucial for understanding their physical and chemical behaviors (Yanagi et al., 2000; Yeong et al., 2018).
Chemical Reactions and Properties The chemical reactions and properties of this compound derivatives highlight their reactivity and interaction with other chemical entities. These reactions can lead to the formation of new compounds with unique properties. The chemical structure dictates its reactivity, including potential for further functionalization and participation in biochemically relevant interactions (Kato et al., 1992).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline form, are influenced by the molecular structure of this compound. These properties are critical for its application in various fields, affecting its stability, formulation, and efficacy in desired applications. Polymorphism, a phenomenon where a compound can exist in more than one crystalline form, can significantly impact its physical properties and, consequently, its applications (Yanagi et al., 2000).
Chemical Properties Analysis The chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the behavior of this compound in chemical syntheses and potential applications. Studies on similar compounds reveal insights into their electronic structure, reactivity patterns, and interactions at the molecular level, contributing to the broader knowledge of their chemical behavior (Kato et al., 1992; Sagar et al., 2018).
科学的研究の応用
Bioanalytical Method Development
A significant application of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, specifically its analogue (glyburide analogue, GA), is in pharmacokinetic evaluation. Zalavadia (2016) developed and validated a new bioanalytical method using micro-extraction and LC-MS/MS for quantifying this compound in mouse plasma and whole blood. This method is crucial for pharmacokinetic studies as no prior bioanalytical method existed for measuring its concentration in biological matrices (Zalavadia, 2016).
Fluorescence Enhancement in Biochemical Research
Glibenclamide, another variant of this compound, has been identified to enhance the intrinsic fluorescence intensity of erbium (Er) ions. Faridbod et al. (2009) found this property useful in developing fluorimetric probes for Glibenclamide, indicating potential applications in biochemical research and as a detector for high-performance liquid chromatography (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Neuroleptic Activity
The neuroleptic activity of benzamide derivatives, including this compound, has been investigated. Iwanami et al. (1981) synthesized and evaluated a series of benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a correlation between structure and neuroleptic activity. This research offers insights into the potential therapeutic uses of these compounds in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Characterization of Crystalline Forms
Yanagi et al. (2000) conducted a study on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), a related compound, focusing on the preparation and characterization of its two crystalline forms. This research utilized techniques like X-ray powder diffractometry and thermal analysis, contributing to the understanding of the physical and chemical properties of such compounds (Yanagi et al., 2000).
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of this compound was used as a molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of patients. Kepe et al. (2006) utilized positron emission tomography (PET) with this probe, highlighting its application in neuroimaging and understanding the neuropathology of Alzheimer's disease (Kepe et al., 2006).
Safety and Hazards
The safety information available suggests that dust formation should be avoided and contact with skin and eyes should be prevented . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
作用機序
Target of Action
The primary target of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of other compounds
Mode of Action
As an intermediate in the synthesis of other compounds, it may interact with various targets depending on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate in the synthesis of other compounds, it may be involved in various biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate in the synthesis of other compounds, its ADME properties would likely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of other compounds, its effects would likely depend on the final compound it is used to synthesize .
Action Environment
As an intermediate in the synthesis of other compounds, these factors would likely depend on the final compound it is used to synthesize .
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)9-10-19-17(20)15-11-13(18)5-8-16(15)22-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWLQWBJRJSDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638771.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5638774.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5638788.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)


![(3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638821.png)
![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)
![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)
![{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638857.png)
![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)